molecular formula C12H14N2O3 B12718060 3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione CAS No. 134721-55-4

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione

Katalognummer: B12718060
CAS-Nummer: 134721-55-4
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: NFCPSKJTEPXXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione is an organic compound with a unique structure that includes both aromatic and imidazolidinedione moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and glyoxal under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reagents are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred and heated. The product is then separated from the reaction mixture using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-5-(4-methoxyphenyl)-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-5-(4-methoxyphenyl

Eigenschaften

CAS-Nummer

134721-55-4

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

5-(4-methoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-12(10(15)14(2)11(16)13-12)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,16)

InChI-Schlüssel

NFCPSKJTEPXXRO-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.